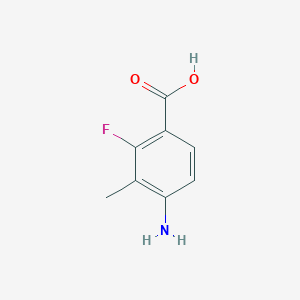

4-Amino-2-fluoro-3-methylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-2-fluoro-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-4-6(10)3-2-5(7(4)9)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODKRCZFHARCFGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70598328 | |

| Record name | 4-Amino-2-fluoro-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194804-84-7 | |

| Record name | 4-Amino-2-fluoro-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Amino-2-fluoro-3-methylbenzoic acid chemical properties

An In-Depth Technical Guide to 4-Amino-2-fluoro-3-methylbenzoic acid

Introduction

This compound is a substituted aromatic carboxylic acid of significant interest to the scientific community, particularly those in pharmaceutical and medicinal chemistry. Its unique trifunctionalized structure, featuring an amine, a fluorine atom, and a carboxylic acid group on a methyl-substituted benzene ring, makes it a versatile and valuable building block for the synthesis of complex organic molecules. This compound serves primarily as a key intermediate in the development of Active Pharmaceutical Ingredients (APIs), with notable applications in the fields of oncology and neurology research.[1] The presence of the fluorine atom is particularly strategic, as its incorporation into drug candidates can enhance metabolic stability, binding affinity, and lipophilicity, thereby improving pharmacokinetic and pharmacodynamic profiles.[2]

This guide provides a comprehensive overview of the known and anticipated chemical properties of this compound, offering insights into its molecular structure, spectroscopic characteristics, reactivity, and handling protocols. The information is tailored for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound for synthetic applications.

Molecular Identity and Physicochemical Properties

The fundamental characteristics of a compound are dictated by its structure. The arrangement of functional groups in this compound is key to its reactivity and physical properties.

References

An In-depth Technical Guide to 4-Amino-2-fluoro-3-methylbenzoic acid: A Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-fluoro-3-methylbenzoic acid is a highly specialized aromatic carboxylic acid that has garnered significant interest within the pharmaceutical industry. Its unique trifunctionalized structure, featuring an amino group, a fluorine atom, and a methyl group on the benzoic acid core, makes it a valuable and versatile building block in the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical identity, properties, a plausible synthetic approach, and its critical role in the development of modern therapeutics, with a particular focus on its application in oncology.

Chemical Identity and Synonyms

The unambiguous identification of chemical compounds is paramount for scientific research and development. The Chemical Abstracts Service (CAS) has assigned a unique registry number to this compound to facilitate its precise identification in literature and databases.

| Identifier | Value |

| CAS Number | 194804-84-7 |

| Molecular Formula | C₈H₈FNO₂ |

| Molecular Weight | 169.15 g/mol [1] |

| Primary Synonym | Benzoic acid, 4-aMino-2-fluoro-3-Methyl- |

It is crucial for researchers to utilize the CAS number in all documentation and searches to ensure the accuracy of the information retrieved.

Physicochemical Properties (Inferred)

Note: The following table presents data for related compounds and should be used as an estimation only.

| Compound | CAS Number | Melting Point (°C) |

| 4-Amino-3-methylbenzoic acid | 2486-70-6 | 169-171 |

| 4-Fluoro-3-methylbenzoic acid | 403-15-6 | 164–168[2] |

| 4-Amino-3-fluorobenzoic acid | 455-87-8 | Not specified |

Plausible Synthetic Pathway

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in readily available literature, a plausible synthetic route can be devised based on established organic chemistry principles and published syntheses of related compounds. A likely starting material for this synthesis is 2-fluoro-3-methyltoluene. The synthesis could proceed through the following key steps:

Caption: A plausible synthetic pathway for this compound.

Conceptual Step-by-Step Methodology:

-

Nitration: The initial step would involve the nitration of 2-fluoro-3-methyltoluene. This is typically achieved using a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring. The directing effects of the fluorine and methyl groups would likely favor the substitution at the 4-position, yielding 2-fluoro-3-methyl-4-nitrotoluene.

-

Oxidation: The methyl group of 2-fluoro-3-methyl-4-nitrotoluene would then be oxidized to a carboxylic acid. A strong oxidizing agent such as potassium permanganate (KMnO₄) is commonly used for this transformation. This step would result in the formation of 2-fluoro-3-methyl-4-nitrobenzoic acid.

-

Reduction: The final step is the reduction of the nitro group to an amino group. This can be effectively carried out by catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. This would yield the final product, this compound.

Self-Validating System: Each step in this proposed synthesis can be monitored for completion and purity using standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods (NMR, IR, MS). The intermediates at each stage can be isolated and characterized to ensure the desired reaction has occurred before proceeding to the next step, thus creating a self-validating workflow.

Critical Role in Pharmaceutical Synthesis: The Case of Enzalutamide

The primary and most significant application of this compound is as a key intermediate in the synthesis of Enzalutamide (formerly MDV3100), a potent second-generation non-steroidal anti-androgen used in the treatment of castration-resistant prostate cancer.

The synthesis of a derivative of our topic compound, 4-amino-2-fluoro-N-methyl-benzamide, is a key step in the production of Enzalutamide[3]. A convenient synthesis of this derivative starts with the oxidation of 2-fluoro-4-nitrotoluene with potassium permanganate, followed by chlorination and amination, and finally, hydrogenation in the presence of Pd/C to afford the desired product[3]. This highlights the industrial relevance of compounds with the 4-amino-2-fluoro-3-methylbenzoyl scaffold.

The following diagram illustrates the logical flow of how this compound (or its derivatives) serves as a crucial building block in the synthesis of a complex API like Enzalutamide.

Caption: The role of this compound as a building block in API synthesis.

The presence of the fluorine atom in this intermediate is particularly noteworthy. In medicinal chemistry, the introduction of fluorine into a molecule can significantly enhance its metabolic stability, binding affinity to target proteins, and lipophilicity, which can improve its pharmacokinetic profile[4]. The amino group provides a reactive handle for forming amide bonds or for participating in coupling reactions, which are fundamental transformations in the assembly of complex drug molecules.

Conclusion

This compound, identified by its CAS number 194804-84-7, is a pivotal intermediate in modern pharmaceutical research and development. While detailed public data on its specific properties and synthesis are limited, its structural features and its established role in the synthesis of the blockbuster anti-cancer drug Enzalutamide underscore its importance. For researchers and scientists in drug discovery, understanding the chemistry and applications of such key building blocks is essential for the design and synthesis of next-generation therapeutics. The strategic incorporation of this and similar fluorinated amino acid derivatives will likely continue to be a valuable strategy in the quest for more effective and safer medicines.

References

An In-Depth Technical Guide to 4-Amino-2-fluoro-3-methylbenzoic Acid: A Strategic Building Block in Modern Organic Synthesis

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the strategic application of 4-Amino-2-fluoro-3-methylbenzoic acid. We will delve into its core properties, synthesis, reactivity, and its pivotal role in the construction of complex, high-value molecules, moving beyond a simple recitation of facts to provide actionable insights grounded in synthetic chemistry principles.

Introduction: The Strategic Value of a Multifunctional Building Block

This compound is a trifunctional aromatic compound that has gained prominence as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its utility stems from the orthogonal reactivity of its three functional groups: a nucleophilic amino group, an electrophilic carboxylic acid, and a sterically defined, electron-rich aromatic ring. The presence of a fluorine atom at the 2-position and a methyl group at the 3-position introduces specific electronic and steric constraints that are highly valuable in molecular design. These features can enhance biological activity, improve metabolic stability, and fine-tune the pharmacokinetic profile of a final drug candidate. This guide will explore how these distinct features can be leveraged to achieve specific synthetic outcomes, particularly in the fields of oncology and neurology.[1]

Physicochemical and Structural Properties

A thorough understanding of a building block's fundamental properties is a prerequisite for its effective use in synthesis. The table below summarizes the key physicochemical data for this compound.

| Property | Value | Source |

| CAS Number | 194804-84-7 | [1] |

| Molecular Formula | C₈H₈FNO₂ | [1] |

| Molecular Weight | 169.15 g/mol | [1] |

| Appearance | Off-white to white solid | - |

| Storage | Room temperature, airtight, dry | [1] |

The molecule's structure, with its distinct substitution pattern, provides multiple handles for chemical modification, making it a versatile precursor for complex organic molecules with targeted pharmacological activities.

Synthesis of this compound

The preparation of this compound is a multi-step process that requires careful control of reaction conditions to achieve good yield and purity. A common synthetic route starts from a commercially available nitrotoluene derivative. The following workflow illustrates a logical synthetic pathway.

References

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Substituted Aminobenzoic Acids

Abstract

The trajectory of modern therapeutics is punctuated by the discovery and optimization of key chemical scaffolds. Among these, the substituted aminobenzoic acid core holds a place of distinction, underpinning advancements in local anesthesia, antibacterial chemotherapy, and beyond. This technical guide provides a comprehensive exploration of the discovery and history of this versatile scaffold, intended for researchers, scientists, and drug development professionals. We will dissect the pivotal moments, from the rational design of procaine as a safe alternative to cocaine to the serendipitous discovery of the sulfonamide antibiotics. This guide emphasizes the causality behind experimental choices, offering field-proven insights into the structure-activity relationships that have guided the evolution of these critical medicines. Detailed experimental protocols for the synthesis of landmark compounds, comparative data on their biological activities, and visualizations of key concepts are provided to offer a thorough and practical understanding of this important chemical class.

The Precursor Problem: Cocaine and the Quest for Safer Anesthesia

The story of substituted aminobenzoic acids in medicine begins with the formidable challenge of replacing cocaine as the primary local anesthetic in the late 19th and early 20th centuries. While revolutionary for its ability to induce localized numbness, cocaine's significant drawbacks, including high toxicity, addictive potential, and undesirable central nervous system effects, created an urgent need for a safer alternative.[1][2][3] This necessity became the driving force behind one of the earliest examples of rational drug design.

Deconstructing Cocaine: The Birth of a Pharmacophore

Chemists of the era, including the pioneering German chemist Alfred Einhorn, embarked on a systematic investigation of cocaine's structure to identify the essential moieties responsible for its anesthetic activity, the so-called "anesthesiophoric" groups. They hypothesized that by isolating these key structural features and assembling them into a simpler, novel molecule, they could retain the desired anesthetic properties while eliminating the toxic and addictive elements.

Einhorn's early work focused on modifying cocaine's structure, leading to the synthesis of several derivatives. This process of elimination and simplification was crucial in identifying the fundamental components of a local anesthetic:

-

A lipophilic aromatic group: Responsible for penetrating the nerve membrane.

-

An intermediate ester linkage: A key component of cocaine's structure.

-

A hydrophilic amino group: Essential for water solubility, allowing for formulation as injectable salts.

This conceptual breakdown of cocaine into a pharmacophore model was a pivotal intellectual leap, setting the stage for the creation of entirely synthetic local anesthetics.

The Landmark Synthesis of Procaine: A New Era in Local Anesthesia

In 1905, Alfred Einhorn achieved a breakthrough with the synthesis of procaine, which he patented under the trade name Novocain.[2][4] This event marked a turning point in medicinal chemistry, demonstrating the power of rational molecular design to create safer and effective drugs.[1]

The Rationale Behind Procaine's Structure

Einhorn's design of procaine was a masterful application of the pharmacophore concept derived from cocaine. The choice of a para-aminobenzoic acid (PABA) core was a critical decision. The amino group at the para position was essential for its water solubility and its ability to bind to sodium channels, the primary target of local anesthetics.[1]

The esterification of the PABA carboxyl group with diethylaminoethanol was another deliberate choice. The diethylamino group provided the necessary hydrophilicity for the molecule to be formulated as a water-soluble hydrochloride salt for clinical use.[1][5] This side chain was significantly less complex than the tropane ring of cocaine, which was associated with its undesirable psychoactive effects.

Figure 1: Rational design of procaine from the deconstruction of cocaine's structure.

Experimental Protocol: The Synthesis of Procaine

While Einhorn's original 1905 patent and subsequent 1909 publication in Justus Liebigs Annalen der Chemie detailed the synthesis, a common modern adaptation proceeds via the esterification of p-aminobenzoic acid with diethylaminoethanol.[6] Another well-established route involves the reaction of ethyl p-aminobenzoate (benzocaine) with diethylaminoethanol.[7]

Method 1: Direct Esterification of p-Aminobenzoic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine p-aminobenzoic acid, a molar excess of 2-diethylaminoethanol, and a suitable solvent such as toluene or xylene.

-

Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Reflux: Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap, driving the reaction to completion.

-

Work-up: After the reaction is complete (monitored by TLC), cool the mixture and neutralize the acid catalyst with a base, such as sodium carbonate solution.

-

Extraction and Purification: Extract the procaine base into an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., sodium sulfate). The solvent is then removed under reduced pressure.

-

Salt Formation: Dissolve the crude procaine base in a suitable solvent (e.g., ethanol) and treat with hydrochloric acid to precipitate procaine hydrochloride. The salt is then collected by filtration and recrystallized.

Method 2: Transesterification from Benzocaine

-

Reaction Mixture: In a flask suitable for microwave synthesis, suspend ethyl 4-aminobenzoate (benzocaine) in 2-(diethylamino)ethanol.[7]

-

Catalyst: Add sodium ethoxide as a catalyst.[7]

-

Microwave Irradiation: Subject the mixture to microwave irradiation (e.g., 700W) for a short duration (e.g., 12 minutes), monitoring the reaction by TLC.[7]

-

Purification: The resulting crude procaine is purified by recrystallization from hot water after treatment with activated charcoal.[7]

Benzocaine: A Topical Anesthetic from the PABA Scaffold

Synthesized in 1890, benzocaine (ethyl p-aminobenzoate) is another important early derivative of p-aminobenzoic acid.[8] Its simple structure and low water solubility made it an ideal candidate for topical anesthesia, a role it still fulfills today in various over-the-counter preparations.

Experimental Protocol: Fischer Esterification of p-Aminobenzoic Acid to Synthesize Benzocaine

The synthesis of benzocaine is a classic example of a Fischer esterification and is a common experiment in undergraduate organic chemistry labs.

-

Reaction Setup: To a round-bottom flask, add p-aminobenzoic acid and an excess of absolute ethanol.

-

Acid Catalysis: Slowly add concentrated sulfuric acid to the mixture while stirring. A precipitate may form.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 60-75 minutes. The solid should dissolve as the reaction proceeds.

-

Neutralization and Precipitation: After cooling, pour the reaction mixture into ice water and slowly add a 10% sodium carbonate solution until the mixture is basic (pH ~8). The benzocaine will precipitate out of the solution.

-

Isolation and Purification: Collect the crude benzocaine by vacuum filtration and wash with cold water. The product can be further purified by recrystallization from an ethanol/water mixture.

Comparative Analysis of Early Local Anesthetics

The introduction of procaine and other synthetic aminobenzoic acid derivatives prompted a more quantitative understanding of the relationship between chemical structure and anesthetic properties.

| Compound | Chemical Class | Relative Potency | Relative Toxicity | Key Characteristics |

| Cocaine | Natural Tropane Alkaloid | 4 | 4 | Vasoconstrictive, high CNS toxicity, addictive potential.[1][9] |

| Procaine | Synthetic Amino Ester | 1 | 1 | Vasodilator, lower potency and toxicity than cocaine, potential for allergic reactions.[1][10][11] |

| Benzocaine | Synthetic Amino Ester | Topical Use | Low | Poorly water-soluble, used for surface anesthesia.[8] |

| Tetracaine | Synthetic Amino Ester | 16 | 10 | Higher potency and longer duration of action than procaine, but also higher toxicity.[8][9][11] |

| Lidocaine | Synthetic Amino Amide | 2 | 2 | Amide linkage provides greater stability, less allergenic than ester anesthetics.[8][10][12] |

Relative potency and toxicity are approximate values with Procaine as the baseline (1).

Figure 2: Evolutionary pathway of local anesthetics from cocaine to later synthetic derivatives.

An Unexpected Turn: The Discovery of Sulfonamide Antibacterials

The versatility of the substituted aminobenzoic acid scaffold extended far beyond local anesthesia. In the 1930s, a groundbreaking discovery in a seemingly unrelated field of research unveiled the antibacterial properties of a class of compounds derived from a sulfonamide-containing aminobenzoic acid analogue.

From Dyes to Drugs: The Story of Prontosil

Researchers at I.G. Farben in Germany, led by Gerhard Domagk, were systematically screening synthetic dyes for potential therapeutic activity. In 1932, they found that a red dye named Prontosil rubrum was remarkably effective in treating streptococcal infections in mice. However, the dye was inactive in vitro.

The Active Metabolite: Sulfanilamide

It was later discovered by researchers at the Pasteur Institute in Paris that Prontosil was a prodrug. In the body, it was metabolized to release the active antibacterial agent, p-aminobenzenesulfonamide, also known as sulfanilamide. This molecule is structurally very similar to p-aminobenzoic acid (PABA), with a sulfonamide group in place of the carboxylic acid.

Figure 3: The metabolic activation of Prontosil to the active antibacterial agent, sulfanilamide.

Mechanism of Action: Competitive Inhibition

The discovery of sulfanilamide's mechanism of action by Woods and Fildes in 1940 was a landmark in pharmacology. They demonstrated that sulfanilamide acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase. This enzyme utilizes PABA for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. Because of its structural similarity to PABA, sulfanilamide binds to the enzyme's active site, blocking the synthesis of folic acid and thereby inhibiting bacterial growth. This discovery established the principle of antimetabolite therapy.

Conclusion: A Legacy of Versatility and Rational Design

The history of substituted aminobenzoic acids is a testament to the power of medicinal chemistry to address critical unmet medical needs. From the rational design of procaine, which ushered in an era of safer surgical procedures, to the serendipitous yet profound discovery of the sulfonamide antibiotics, this simple aromatic scaffold has had an outsized impact on human health. The principles of pharmacophore identification, structure-activity relationship optimization, and the understanding of metabolic activation that were central to the development of these early drugs continue to be cornerstones of modern drug discovery. For researchers and scientists today, the story of substituted aminobenzoic acids serves as a powerful reminder of how a deep understanding of chemical principles, coupled with insightful biological investigation, can lead to transformative therapeutic innovations.

References

- 1. From Cocaine to Novocain: The Development of Safer Local Anesthesia | OpenOChem Learn [learn.openochem.org]

- 2. Alfred Einhorn - Wikipedia [en.wikipedia.org]

- 3. From cocaine to ropivacaine: the history of local anesthetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medichub.ro [medichub.ro]

- 5. nbinno.com [nbinno.com]

- 6. Introduction of the First Injectable Anesthetic | Research Starters | EBSCO Research [ebsco.com]

- 7. bch.ro [bch.ro]

- 8. The Development of Local Anesthetics | Anesthesia Key [aneskey.com]

- 9. Comparative toxicity of tetracaine, proparacaine and cocaine evaluated with primary cultures of rabbit corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Procaine and mepivacaine have less toxicity in vitro than other clinically used local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. emedicine.medscape.com [emedicine.medscape.com]

A Technical Guide to the Spectroscopic Characterization of 4-Amino-2-fluoro-3-methylbenzoic acid

Introduction

4-Amino-2-fluoro-3-methylbenzoic acid is a substituted aromatic carboxylic acid with significant potential as a building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an amino group, a fluorine atom, a methyl group, and a carboxylic acid function, offers a versatile scaffold for the synthesis of novel therapeutic agents. The fluorine atom, in particular, can modulate physicochemical properties such as lipophilicity and metabolic stability, making this compound an attractive starting material for the development of new drugs.

A thorough understanding of the molecular structure and purity of this compound is paramount for its effective utilization in research and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous characterization of this molecule. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, based on predictive models, and offers insights into the interpretation of these spectra. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the spectroscopic properties of this compound.

Methodology of Spectral Prediction

Due to the limited availability of experimental spectroscopic data in the public domain for this compound, the data presented in this guide are based on computational predictions. These predictions were generated using a consensus approach from multiple well-established spectroscopic prediction platforms. These platforms utilize algorithms that have been trained on extensive databases of experimental spectra, allowing for the generation of highly accurate theoretical spectra. While predicted data provides a robust framework for what to expect experimentally, it is always recommended to confirm these findings with empirical data when the compound is synthesized or obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, the amino protons, and the carboxylic acid proton. The chemical shifts are influenced by the electron-donating and electron-withdrawing effects of the substituents on the aromatic ring.

Predicted ¹H NMR Spectrum Interpretation:

-

Aromatic Protons (H-5 and H-6): The two aromatic protons are expected to appear as doublets in the downfield region of the spectrum, typically between δ 6.5 and 8.0 ppm. The fluorine atom at position 2 and the amino group at position 4 will significantly influence their chemical shifts. The proton at H-6 will likely be further downfield due to the anisotropic effect of the carboxylic acid group.

-

Methyl Protons (-CH₃): The three protons of the methyl group at position 3 are expected to appear as a singlet in the upfield region, likely around δ 2.0-2.5 ppm.

-

Amino Protons (-NH₂): The two protons of the amino group at position 4 will likely appear as a broad singlet. The chemical shift of this signal can vary depending on the solvent and concentration, but it is typically expected in the range of δ 4.0-5.0 ppm.

-

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid group is expected to be the most downfield signal, appearing as a broad singlet, typically above δ 10.0 ppm. Its chemical shift is also highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 | d | 1H | H-6 |

| ~ 6.7 | d | 1H | H-5 |

| ~ 4.5 | br s | 2H | -NH₂ |

| ~ 2.2 | s | 3H | -CH₃ |

| > 10.0 | br s | 1H | -COOH |

d = doublet, s = singlet, br s = broad singlet

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The presence of the fluorine atom will introduce C-F coupling, which can be observed in the spectrum.

Predicted ¹³C NMR Spectrum Interpretation:

-

Carboxylic Acid Carbon (-COOH): This carbon is expected to be the most downfield signal, typically appearing around δ 165-175 ppm.

-

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts based on their substitution. The carbon bearing the fluorine (C-2) will appear as a doublet with a large one-bond C-F coupling constant. The carbons adjacent to the fluorine and other substituents will also show coupling, although with smaller coupling constants.

-

Methyl Carbon (-CH₃): The methyl carbon will appear in the upfield region of the spectrum, typically around δ 15-25 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170 | C=O |

| ~ 155 (d, ¹JCF) | C-2 |

| ~ 145 | C-4 |

| ~ 135 | C-6 |

| ~ 125 | C-1 |

| ~ 120 | C-3 |

| ~ 115 (d, ²JCF) | C-5 |

| ~ 20 | -CH₃ |

d = doublet, ¹JCF = one-bond carbon-fluorine coupling, ²JCF = two-bond carbon-fluorine coupling

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Spectrum Interpretation:

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, the C=O stretch of the carboxylic acid, and vibrations associated with the aromatic ring and the C-F bond.

-

O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid, which is often involved in hydrogen bonding.

-

N-H Stretch: Two sharp to moderately broad peaks are expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine group.

-

C=O Stretch: A strong, sharp absorption band is expected around 1680-1710 cm⁻¹ for the carbonyl (C=O) stretching vibration of the carboxylic acid.

-

C=C Stretch (Aromatic): Medium to weak absorption bands are expected in the region of 1450-1600 cm⁻¹ due to the C=C stretching vibrations of the aromatic ring.

-

C-F Stretch: A strong absorption band is expected in the region of 1100-1300 cm⁻¹ corresponding to the C-F stretching vibration.

Table 3: Predicted IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Medium | N-H stretch (asymmetric and symmetric) |

| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid) |

| 1680-1710 | Strong | C=O stretch (carboxylic acid) |

| 1450-1600 | Medium-Weak | C=C stretch (aromatic) |

| 1100-1300 | Strong | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum Interpretation:

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (169.15 g/mol ). The fragmentation pattern will be influenced by the presence of the various functional groups.

-

Molecular Ion (M⁺): A peak at m/z = 169 is expected, corresponding to the intact molecule.

-

Key Fragmentation Pathways:

-

Loss of a hydroxyl radical (•OH) from the carboxylic acid group to give a fragment at m/z = 152.

-

Loss of a water molecule (H₂O) to give a fragment at m/z = 151.

-

Loss of carbon monoxide (CO) from the fragment at m/z = 152 to give a fragment at m/z = 124.

-

Decarboxylation (loss of COOH) to give a fragment at m/z = 124.

-

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment |

| 169 | [M]⁺ |

| 152 | [M - OH]⁺ |

| 151 | [M - H₂O]⁺ |

| 124 | [M - COOH]⁺ or [M - OH - CO]⁺ |

Visualizations

Molecular Structure and Atom Numbering

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Key Mass Spectrometry Fragmentation Pathways

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Conclusion

This technical guide provides a detailed predictive overview of the ¹H NMR, ¹³C NMR, IR, and MS spectroscopic data for this compound. While based on computational predictions, this information serves as a valuable resource for researchers by establishing a baseline for the expected spectral features of this important synthetic building block. The interpretation of these predicted spectra, as outlined in this guide, can aid in the structural confirmation and purity assessment of synthesized or procured samples. For definitive characterization, it is imperative to corroborate these predictions with experimental data.

Solubility and stability of 4-Amino-2-fluoro-3-methylbenzoic acid

An In-Depth Technical Guide to the Solubility and Stability of 4-Amino-2-fluoro-3-methylbenzoic acid

Executive Summary

This compound (CAS No. 194804-84-7) is a substituted aromatic carboxylic acid that serves as a pivotal intermediate in modern medicinal chemistry.[1][2] Its structural motifs, including a fluorine atom, an amino group, and a carboxylic acid, make it a versatile building block for synthesizing active pharmaceutical ingredients (APIs) with potentially enhanced biological activity, metabolic stability, and pharmacokinetic profiles, particularly in fields like oncology and neurology.[1][3] A thorough understanding of its fundamental physicochemical properties—namely solubility and stability—is a prerequisite for its effective use in drug discovery and development.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the solubility and chemical stability of this compound. Moving beyond mere procedural descriptions, this document elucidates the scientific rationale behind each experimental choice, outlines robust, self-validating protocols, and offers a blueprint for data interpretation. The methodologies described herein are grounded in established principles of physical chemistry and adhere to regulatory expectations for API characterization.[4][5]

Compound Identity and Significance

Physicochemical Properties

This compound is a solid at room temperature, and its key identifiers and properties are summarized below.[1] Proper handling and storage at room temperature in a dry, airtight container are recommended to maintain its integrity.[1]

| Property | Value | Source |

| CAS Number | 194804-84-7 | [1][6] |

| Molecular Formula | C₈H₈FNO₂ | [1] |

| Molecular Weight | 169.15 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [7] |

| Storage | Room temperature, airtight, dry | [1] |

Role in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry to modulate properties such as lipophilicity, metabolic stability, and binding affinity.[3][8] The fluorine atom in this compound can enhance these crucial parameters in the final API.[3] The carboxylic acid and amino groups serve as versatile synthetic handles for constructing more complex molecular architectures through reactions like amidation, esterification, and various coupling chemistries.[3][9] Consequently, a robust understanding of this intermediate's behavior in solution (solubility) and under stress (stability) is critical for process development, formulation, and ensuring the quality of the final drug substance.

Comprehensive Solubility Profiling

The solubility of an API or intermediate is a critical determinant of its bioavailability and developability. For an ionizable compound like this compound, which possesses both an acidic carboxylic group and a basic amino group, solubility is intrinsically linked to the pH of the medium.[10][11]

Theoretical Framework: pH-Dependent Solubility

The aqueous solubility of this molecule is governed by the equilibrium between its solid form and its various ionic and neutral species in solution. The Henderson-Hasselbalch equation provides a theoretical basis for predicting how solubility changes with pH.[11][12][13]

-

At low pH (acidic): The amino group is protonated (-NH₃⁺) and the carboxylic acid is in its neutral form (-COOH). The molecule carries a net positive charge.

-

At isoelectric point (pI): The molecule exists predominantly as a neutral zwitterion (-NH₃⁺ and -COO⁻), where solubility is typically at its minimum.

-

At high pH (basic): The carboxylic acid is deprotonated (-COO⁻) and the amino group is in its neutral form (-NH₂). The molecule carries a net negative charge.

Generally, the charged (ionized) forms of a drug are significantly more water-soluble than the neutral form.[13] Therefore, determining the solubility profile across a physiologically relevant pH range is essential.

Experimental Workflow for Solubility Determination

A systematic approach is required to accurately measure solubility. The equilibrium shake-flask method is the gold standard for its reliability and direct measurement of thermodynamic solubility.[13] The following workflow ensures robust and reproducible data generation.

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol: Equilibrium Solubility Measurement (Shake-Flask Method)

Rationale: This protocol is designed to ensure that a true equilibrium is reached between the solid compound and the saturated solution, providing the thermodynamic solubility value. Measuring the final pH is critical as it can differ from the initial buffer pH due to the compound's own acidic/basic nature.[14]

Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 5-10 mg, ensuring solid is visible after equilibration) to a series of glass vials.

-

Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired test solvent. For aqueous solubility, use a range of buffers (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0). For organic solubility, use high-purity solvents such as Ethanol, Methanol, DMSO, and Acetonitrile.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is achieved.

-

Sample Processing: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw a sample of the supernatant and filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove all solid particles.

-

pH Measurement: For aqueous samples, immediately measure the pH of the remaining unfiltered supernatant to obtain the true equilibrium pH.[14]

-

Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

-

Data Reporting: Express solubility in mass/volume (mg/mL) and molar (µM) units.

Data Presentation

Quantitative solubility data should be organized clearly for comparative analysis.

Table 1: Illustrative Solubility Data for this compound

| Solvent System | Temperature (°C) | Equilibrium pH | Solubility (mg/mL) | Solubility (µM) |

| 0.1 M HCl | 25 | 1.2 | Data | Data |

| Acetate Buffer | 25 | 4.5 | Data | Data |

| Phosphate Buffer | 25 | 6.8 | Data | Data |

| Phosphate Buffer | 25 | 7.4 | Data | Data |

| Borate Buffer | 25 | 9.0 | Data | Data |

| Ethanol | 25 | N/A | Data | Data |

| DMSO | 25 | N/A | Data | Data |

Chemical Stability and Forced Degradation

Stability testing is a non-negotiable component of pharmaceutical development, essential for identifying storage requirements, determining shelf-life, and ensuring patient safety.[15][16] Forced degradation, or stress testing, is the deliberate and accelerated degradation of a compound to predict its likely degradation pathways and to develop stability-indicating analytical methods.[17][18][19][20]

Principles of Forced Degradation

The objective is not to completely destroy the molecule but to induce a target degradation of 5-20%.[18][19] This level of degradation is sufficient to produce and detect primary degradation products without generating overly complex secondary or tertiary degradants. These studies are typically performed on a single batch of the compound during early development.[21]

Forced Degradation Experimental Workflow

A systematic workflow ensures all relevant stress conditions are evaluated and that the resulting samples are analyzed effectively.

Caption: Workflow for Forced Degradation Studies.

Protocols for Forced Degradation Studies

Rationale: The selected conditions (hydrolytic, oxidative, photolytic, thermal) represent the most common degradation routes for small molecules.[17][18] The use of a stability-indicating method, one that can separate the parent compound from all degradation products, is paramount for accurate quantification.[4][19]

General Sample Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

-

Acid Hydrolysis:

-

Mix the stock solution with 0.1 M HCl.

-

Heat the solution at 60°C.

-

Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours).

-

Neutralize with an equivalent amount of NaOH, dilute, and analyze.

-

Causality: Acidic conditions can hydrolyze amide-like functionalities or catalyze other rearrangements. The amino group may offer some stability, but the overall structure must be tested.

-

-

Base Hydrolysis:

-

Mix the stock solution with 0.1 M NaOH.

-

Heat the solution at 60°C.

-

Withdraw samples at appropriate time points.

-

Neutralize with an equivalent amount of HCl, dilute, and analyze.

-

Causality: Basic conditions test for susceptibility to nucleophilic attack and hydrolysis, which could affect the carboxylic acid or other parts of the molecule.

-

-

Oxidative Degradation:

-

Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Keep at room temperature and protect from light.

-

Withdraw samples at appropriate time points.

-

Dilute and analyze directly.

-

Causality: The electron-rich aromatic ring and the amino group are potential sites for oxidation, which can lead to N-oxides or hydroxylated species.

-

-

Thermal Degradation:

-

Solution: Heat the stock solution at an elevated temperature (e.g., 70°C).

-

Solid: Place the solid powder in a controlled temperature oven (e.g., 80°C).

-

Analyze samples at various time points.

-

Causality: This test assesses the intrinsic thermal stability of the molecule in both solid and solution states.

-

-

Photostability:

-

Expose the solid compound and its solution to a light source that provides combined UV and visible output, as specified by ICH Q1B guidelines.[18]

-

A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

-

Analyze the light-exposed and dark control samples after a defined exposure period.

-

Causality: Aromatic systems are often chromophores that can absorb UV/Vis light, leading to photochemical degradation.

-

Data Presentation

Summarize the results in a table to provide a clear overview of the compound's stability profile.

Table 2: Illustrative Summary of Forced Degradation Results

| Stress Condition | Duration | Temperature | % Degradation of Parent | No. of Degradants >0.1% | Observations |

| 0.1 M HCl | 24 h | 60°C | Data | Data | e.g., Stable, Minor degradation |

| 0.1 M NaOH | 24 h | 60°C | Data | Data | e.g., Significant degradation |

| 3% H₂O₂ | 24 h | RT | Data | Data | e.g., One major degradant formed |

| Heat (Solid) | 7 days | 80°C | Data | Data | e.g., Stable, no change in appearance |

| Photolytic (ICH) | 7 days | RT | Data | Data | e.g., Slight discoloration, minor degradant |

Conclusion

A comprehensive understanding of the solubility and stability of this compound is fundamental to its successful application as a pharmaceutical intermediate. The experimental frameworks and detailed protocols provided in this guide offer a robust methodology for generating the critical data required for informed decision-making in the drug development process. Solubility profiling across a range of pH values and solvents will guide salt selection and formulation strategies, while forced degradation studies will illuminate potential liabilities, inform storage conditions, and are essential for the development of validated, stability-indicating analytical methods. This foundational knowledge is indispensable for advancing drug candidates from the laboratory to clinical application.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. This compound,194804-84-7->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 7. chemimpex.com [chemimpex.com]

- 8. innospk.com [innospk.com]

- 9. ossila.com [ossila.com]

- 10. scielo.br [scielo.br]

- 11. uobabylon.edu.iq [uobabylon.edu.iq]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Study of pH-dependent drugs solubility in water | Scilit [scilit.com]

- 14. files.core.ac.uk [files.core.ac.uk]

- 15. pharmtech.com [pharmtech.com]

- 16. biopharminternational.com [biopharminternational.com]

- 17. acdlabs.com [acdlabs.com]

- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 19. biopharminternational.com [biopharminternational.com]

- 20. resolvemass.ca [resolvemass.ca]

- 21. ijsdr.org [ijsdr.org]

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 4-Amino-2-fluoro-3-methylbenzoic Acid Analogs

Foreword: Unlocking the Therapeutic Promise of a Versatile Chemical Scaffold

The 4-Amino-2-fluoro-3-methylbenzoic acid scaffold represents a compelling starting point for the development of novel therapeutics. As a derivative of para-aminobenzoic acid (PABA), this structural class has demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2] The strategic incorporation of fluorine and a methyl group is anticipated to modulate the compound's physicochemical properties, potentially enhancing its potency, selectivity, and pharmacokinetic profile.

This guide is designed for researchers, medicinal chemists, and drug development professionals. It is not a rigid protocol but rather a strategic roadmap for the systematic identification and validation of therapeutic targets for analogs of this compound. We will delve into the causal reasoning behind experimental choices, providing a framework for robust and self-validating investigation.

Part 1: Strategic Identification of High-Potential Therapeutic Targets

Based on the established bioactivity of the broader aminobenzoic acid class, we have identified three high-priority therapeutic areas for initial investigation: Oncology, Neurodegenerative Disorders, and Infectious Diseases. For each area, we propose primary molecular targets and a logical progression of experiments to validate them.

Oncology: Targeting Aberrant Cell Signaling and Metabolism

The anticancer potential of aminobenzoic acid derivatives is a recurring theme in the literature.[1][2] Two promising avenues for exploration are the inhibition of key signaling pathways and the disruption of essential metabolic processes.

Scientific Rationale: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when overexpressed or mutated, drives the proliferation of various solid tumors.[3] Small molecule inhibitors of the EGFR kinase domain are a validated and successful class of anticancer drugs. Derivatives of 4-amino-3-chloro benzoate ester have been identified as potential EGFR inhibitors, suggesting that the 4-aminobenzoic acid scaffold can be adapted to target this critical oncogene.[4][5][6] The fluoro and methyl substitutions on the this compound core may enhance binding affinity and selectivity for the EGFR active site.

Experimental Validation Workflow:

Caption: Workflow for validating EGFR inhibition.

Detailed Protocols:

-

Recombinant EGFR Kinase Assay: A continuous-read kinase assay using a recombinant EGFR enzyme is the first step.[7][8][9] This assay measures the inherent potency of the analogs against the isolated enzyme. A detailed protocol can be found in the Promega Application Note for their EGFR Kinase Enzyme System.[8][9]

-

Cell-Based Proliferation Assay: Once potent inhibitors are identified, their effect on the proliferation of EGFR-dependent cancer cell lines (e.g., A549, HepG2, HCT-116) should be assessed using an MTS assay.[5]

-

Western Blot Analysis: To confirm on-target activity in a cellular context, western blotting should be performed to measure the phosphorylation status of EGFR and downstream signaling proteins like AKT.[10]

-

Apoptosis Assays: Induction of apoptosis is a key outcome of effective EGFR inhibition. Assays for caspase-3 and caspase-8 activation will confirm that the observed cytotoxicity is mediated by the desired apoptotic pathway.[4][5][6]

Scientific Rationale: The PI3K/AKT pathway is a central regulator of cell growth, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[10][11][12] The structural similarity of 4-aminobenzoic acid to other kinase inhibitors suggests that its analogs could be designed to target key nodes in this pathway, such as PI3K or AKT itself.

Experimental Validation Workflow:

Caption: Workflow for validating PI3K/AKT pathway inhibition.

Detailed Protocols:

-

Cell-Based Pathway Reporter Assays: High-throughput screening can be initiated using cell lines with reporters for PI3K/AKT pathway activity, such as the CellSensor® FOXO3 reporter assay.[10][11]

-

Biochemical Kinase Assays: For active compounds, the specific kinase target (e.g., PI3K isoforms, AKT isoforms) can be identified using a panel of recombinant kinase assays.

-

Western Blot Analysis: Confirmation of on-target activity in cells is achieved by examining the phosphorylation of key pathway components like AKT (at Ser473 and Thr308) and S6 Kinase.[12][13]

-

Cytotoxicity Assays: The anti-proliferative effects of confirmed inhibitors should be evaluated in a panel of cancer cell lines with known PI3K/AKT pathway activation status.[13]

Neurodegenerative Disorders: Combating Neuroinflammation and Cholinergic Deficits

The potential for aminobenzoic acid derivatives to cross the blood-brain barrier and modulate neurological processes makes them attractive candidates for treating neurodegenerative diseases like Alzheimer's.

Scientific Rationale: The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease.[10][14] Several p-aminobenzoic acid derivatives have demonstrated potent inhibitory activity against these enzymes.[1][10][14] The structural features of this compound analogs could be optimized to achieve high affinity and selectivity for these targets.

Experimental Validation Workflow:

Caption: Workflow for validating cholinesterase inhibition.

Detailed Protocols:

-

In Vitro Cholinesterase Inhibition Assay: A colorimetric assay based on Ellman's reagent is a standard and robust method for determining the IC50 values of inhibitors against purified AChE and BChE.[14] Detailed protocols are available for high-throughput screening.[14]

-

Cell-Based Cholinesterase Assay: To assess activity in a more physiologically relevant context, a cell-based assay using a neuronal cell line like SH-SY5Y can be employed.[14]

Scientific Rationale: Neuroinflammation, mediated by activated microglia and astrocytes, is a key pathological feature of many neurodegenerative diseases.[12] Developing agents that can modulate this inflammatory response represents a promising therapeutic strategy.

Experimental Validation Workflow:

Caption: Workflow for validating neuroinflammation modulation.

Detailed Protocols:

-

In Vitro Neuroinflammation Models: Primary microglia or astrocyte cultures, or immortalized cell lines like BV2, can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[3][15][16]

-

Cytokine and Nitric Oxide Measurement: The anti-inflammatory effects of the analogs can be quantified by measuring the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA and nitric oxide production using the Griess assay.[15]

-

Neuron-Microglia Co-culture: To assess the neuroprotective effects of the compounds, a co-culture system of neurons and microglia can be utilized. The ability of the analogs to protect neurons from inflammation-induced toxicity is a key validation step.[15][16]

Infectious Diseases: Targeting Microbial Folate Biosynthesis

Scientific Rationale: The folate biosynthesis pathway is essential for the survival of many microorganisms but is absent in humans, making it an excellent target for antimicrobial agents.[17] Dihydropteroate synthase (DHPS), a key enzyme in this pathway, is the target of sulfonamide antibiotics, which are structural analogs of PABA.[17] It is therefore highly probable that this compound analogs could act as inhibitors of microbial DHPS.

Experimental Validation Workflow:

Caption: Workflow for validating DHPS inhibition.

Detailed Protocols:

-

Recombinant DHPS Assay: A coupled enzymatic assay that measures the oxidation of NADPH is a suitable method for high-throughput screening of DHPS inhibitors.[1][18]

-

Minimum Inhibitory Concentration (MIC) Determination: The antimicrobial activity of the compounds should be assessed against a panel of clinically relevant bacterial strains to determine their MIC values.

Part 2: Data Presentation and Interpretation

All quantitative data from the aforementioned assays should be meticulously documented and presented in a clear and concise manner.

Table 1: Example Data Summary for EGFR Inhibition

| Compound ID | Recombinant EGFR IC50 (nM) | A549 Cell Proliferation IC50 (µM) | p-EGFR Inhibition in A549 cells (% at 1 µM) |

| Analog-001 | 50 | 1.2 | 85 |

| Analog-002 | 250 | 5.8 | 40 |

| Analog-003 | >10000 | >50 | <10 |

Conclusion: A Pathway to Novel Therapeutics

This guide provides a comprehensive framework for the systematic evaluation of this compound analogs as potential therapeutic agents. By focusing on high-potential targets in oncology, neurodegenerative disorders, and infectious diseases, and employing a rigorous, multi-step validation process, researchers can efficiently identify and characterize promising lead compounds. The key to success lies in the iterative process of synthesis, biological evaluation, and structure-activity relationship analysis to optimize the therapeutic potential of this versatile chemical scaffold.

References

- 1. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. criver.com [criver.com]

- 3. Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. agrisafe.org [agrisafe.org]

- 5. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. EGFR Kinase Enzyme System Application Note [promega.com]

- 9. promega.com [promega.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents | PLOS One [journals.plos.org]

- 16. DSpace [diposit.ub.edu]

- 17. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

A Guide for the Modern Drug Hunter: Harnessing the Power of Fluorine in Benzoic Acid Scaffolds

Executive Summary

In the intricate chess game of drug discovery, chemists are constantly seeking moves that confer decisive advantages. The strategic incorporation of fluorine into drug candidates represents one of the most powerful tactics available, capable of profoundly altering molecular properties to enhance therapeutic potential.[1] This guide delves into the specific and nuanced role of fluorine within the context of benzoic acid derivatives—a privileged scaffold in medicinal chemistry. We will move beyond simple observation to explore the underlying causality of how this small, yet fiercely electronegative atom, can be leveraged to modulate acidity, control lipophilicity, block metabolic pathways, and forge unique, high-affinity interactions with biological targets. For the researcher, scientist, and drug development professional, understanding these principles is not merely academic; it is a prerequisite for the rational design of safer, more effective medicines.

The Unique Stature of Fluorine in Drug Design

Fluorine's outsized role in medicinal chemistry stems from a unique combination of properties.[1] It is the most electronegative element, yet its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å).[2] This allows it to act as a "bioisostere" of hydrogen, often introduced without creating significant steric clashes, while profoundly altering the electronic landscape of the molecule.[3] The carbon-fluorine (C-F) bond is exceptionally strong (~109 kcal/mol) and polarized, a feature that is central to many of its beneficial effects, from enhancing metabolic stability to creating novel protein-ligand interactions.[4][5]

Modulating Core Physicochemical Properties of Benzoic Acids

The introduction of fluorine onto the phenyl ring of a benzoic acid derivative directly impacts its fundamental physicochemical characteristics, which in turn governs its biological behavior.

The Inductive Effect on Acidity (pKa)

A primary and predictable consequence of fluorination is the modulation of the carboxylic acid's pKa. As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the carboxyl group, stabilizing the resulting carboxylate anion (conjugate base) upon deprotonation. A more stable conjugate base corresponds to a stronger acid, and thus a lower pKa.

The position and number of fluorine substituents directly correlate with the magnitude of this pKa shift. This is a critical consideration for drug designers, as the ionization state of the carboxylic acid at physiological pH (~7.4) dictates its solubility, membrane permeability, and ability to interact with target proteins.[3][6]

Data Presentation: Impact of Fluorination on the pKa of Benzoic Acid

| Compound | pKa | Rationale for Change |

| Benzoic Acid | 4.20 | Baseline |

| 4-Fluorobenzoic Acid | 4.14[7] | A single fluorine at the para position exerts a moderate inductive effect, slightly increasing acidity.[7] |

| 3-Fluorobenzoic Acid | 3.86 | Fluorine at the meta position has a stronger inductive pull on the carboxyl group, leading to a more significant pKa drop. |

| 2-Fluorobenzoic Acid | 3.27 | The ortho position allows for the strongest inductive effect and potential intramolecular interactions, causing a substantial increase in acidity. |

| 3,5-Difluorobenzoic Acid | 3.37 | The additive inductive effects of two meta fluorine atoms result in a highly acidic compound.[8] |

Note: pKa values are approximate and can vary slightly based on experimental conditions.

The Dichotomy of Lipophilicity (LogP)

The effect of fluorine on lipophilicity (LogP) is more complex than its effect on acidity. A single fluorine-for-hydrogen substitution often increases LogP, but the outcome is highly dependent on the molecular context.[1][9] While fluorine itself is lipophilic, its strong electron-withdrawing nature can polarize adjacent C-H bonds and alter the molecule's overall dipole moment, which can either increase or decrease lipophilicity.[9][10] For instance, trifluoromethyl (-CF3) groups are classic lipophilicity enhancers, profoundly influencing a drug's ability to cross cellular membranes.[11] Judicious use of fluorine allows chemists to fine-tune a molecule's LogP to achieve the optimal balance between aqueous solubility and membrane permeability, which is crucial for oral bioavailability.[2][12]

Engineering Favorable Pharmacokinetics (ADME)

Perhaps the most celebrated application of fluorine in medicinal chemistry is to improve a drug's pharmacokinetic profile—what the body does to the drug.

Enhancing Metabolic Stability via "Metabolic Blocking"

A major hurdle in drug development is rapid metabolic breakdown, often mediated by cytochrome P450 (CYP) enzymes in the liver.[13] These enzymes typically work by oxidizing electron-rich, lipophilic sites on a drug molecule, particularly vulnerable C-H bonds (e.g., at a benzylic position or an unsubstituted para-position on an aromatic ring).[2]

The exceptional strength of the C-F bond makes it highly resistant to this type of oxidative metabolism.[5][13] By strategically replacing a metabolically labile C-H bond with a C-F bond, chemists can effectively "block" the site of metabolic attack.[3] This strategy can dramatically increase a drug's metabolic stability, prolong its plasma half-life, and improve its overall exposure and bioavailability.[2][13]

Caption: Metabolic blocking strategy using fluorine.

Optimizing Pharmacodynamics: The Drug-Target Interaction

Beyond influencing how a drug travels through the body, fluorine can fundamentally enhance how it interacts with its intended biological target, leading to increased potency and selectivity.

Forging Unique Fluorine-Protein Interactions

While organic fluorine is a very poor hydrogen bond acceptor, the polarized C-F bond can participate in favorable multipolar and electrostatic interactions within a protein's binding pocket.[14][15] These can include interactions with backbone carbonyls or other polar groups.[16] For example, a fluorine atom on the phenyl ring of a benzoic acid derivative might orient itself to form a short-distance contact with a backbone amide, an interaction that would be impossible for a simple C-H bond.[16] The strategic placement of fluorine can therefore introduce new, affinity-enhancing binding modes, turning a modest inhibitor into a potent one.[16]

Caption: Fluorine-mediated multipolar interaction in a protein binding site.

Case Study: Diflunisal

Diflunisal, a nonsteroidal anti-inflammatory drug (NSAID), serves as an excellent real-world example. It is a derivative of salicylic acid (2-hydroxybenzoic acid) that features a 2',4'-difluorobiphenyl group. Its primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, which reduces the production of inflammatory prostaglandins.[17] More recently, Diflunisal has been repurposed for treating transthyretin (TTR) amyloidosis.[18][19] It binds to and stabilizes the TTR protein tetramer, preventing its dissociation into misfolded monomers that form amyloid fibrils.[18][20] The difluoro-phenyl moiety is crucial for its binding affinity and pharmacokinetic profile, showcasing how fluorination can be key to both the primary pharmacology and novel applications of a benzoic acid-based drug.

Experimental Protocols & Synthetic Considerations

The rational application of the principles described above must be grounded in robust experimental validation. Below are representative protocols for assessing key parameters.

Protocol: Potentiometric Titration for pKa Determination

-

Objective: To accurately measure the pKa of a novel fluorinated benzoic acid derivative.

-

Methodology:

-

Preparation: Accurately weigh ~10-20 mg of the compound and dissolve in a known volume (e.g., 50 mL) of a co-solvent system (e.g., 50:50 Methanol:Water) to ensure solubility.

-

Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Use a calibrated pH electrode and a micro-burette containing a standardized titrant (e.g., 0.1 M NaOH).

-

Titration: Add the titrant in small, precise increments (e.g., 0.05 mL), recording the pH after each addition.

-

Data Analysis: Plot pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve).

-

-

Self-Validation: The protocol is validated by first running a known standard with a similar structure (e.g., benzoic acid) to ensure the system is calibrated and providing results within ±0.05 pKa units of the literature value.

Protocol: In Vitro Metabolic Stability Assay

-

Objective: To determine the rate of metabolic clearance of a fluorinated benzoic acid derivative in a liver model.

-

Methodology:

-

Incubation Mixture: Prepare a reaction mixture in a microcentrifuge tube containing liver microsomes (e.g., human or rat), a NADPH-regenerating system (cofactor for CYP enzymes), and phosphate buffer (pH 7.4).

-

Initiation: Pre-warm the mixture to 37°C. Add the test compound (typically at 1 µM final concentration) to start the reaction.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.

-

Analysis: Centrifuge the quenched samples to pellet the protein. Analyze the supernatant by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the amount of parent compound remaining relative to the internal standard.

-

Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½).

-

-

Trustworthiness: The assay's validity is ensured by including controls: a high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin). The results from these controls must fall within established laboratory ranges for the assay to be considered valid.

Conclusion and Future Outlook

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, and its application to the benzoic acid scaffold provides a powerful toolkit for overcoming common drug discovery challenges.[21] By understanding and applying the principles of pKa modulation, lipophilicity tuning, metabolic blocking, and targeted binding interactions, scientists can rationally design superior therapeutic candidates.[2][22] As synthetic methodologies for late-stage and asymmetric fluorination continue to advance, the precision with which chemists can deploy this "magic atom" will only increase, paving the way for the next generation of innovative medicines.[1][23][24]

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 4. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 8. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 9. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research.brighton.ac.uk [research.brighton.ac.uk]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. What is the mechanism of Diflunisal? [synapse.patsnap.com]

- 18. mdpi.com [mdpi.com]

- 19. hra.nhs.uk [hra.nhs.uk]

- 20. Efficacy and safety of diflunisal therapy in patients with transthyretin cardiac amyloidosis (ATTR-CA): a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. nbinno.com [nbinno.com]

- 22. pharmacyjournal.org [pharmacyjournal.org]

- 23. sciencedaily.com [sciencedaily.com]

- 24. A new way to prepare fluorinated pharmaceuticals | MIT News | Massachusetts Institute of Technology [news.mit.edu]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 4-Amino-2-fluoro-3-methylbenzoic Acid from m-Fluorotoluene

Abstract: This application note provides a comprehensive, three-step synthetic protocol for the preparation of 4-Amino-2-fluoro-3-methylbenzoic acid, a valuable building block in medicinal chemistry and drug development.[1] The synthesis commences with m-fluorotoluene and proceeds through a regioselective pathway involving directed ortho-metalation, electrophilic aromatic substitution, and subsequent reduction. Each step is detailed with theoretical justifications, step-by-step experimental procedures, and characterization data to ensure reproducibility and scientific integrity. This guide is intended for researchers, chemists, and professionals in the field of pharmaceutical synthesis.

Introduction and Synthetic Strategy

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly in the development of targeted therapies.[1] Its specific substitution pattern, featuring fluoro, methyl, amino, and carboxylic acid groups, makes it a versatile scaffold for creating molecules with enhanced biological activity and stability.

The synthetic route outlined herein is designed for efficiency and regiochemical control, starting from the readily available m-fluorotoluene. The strategy hinges on the following three-step sequence:

-

Directed ortho-Metalation (DoM) and Carboxylation: The fluorine atom of m-fluorotoluene is leveraged as a directing group to achieve selective lithiation at the ortho position, followed by carboxylation with carbon dioxide to yield 2-fluoro-3-methylbenzoic acid.

-

Regioselective Nitration: The synthesized benzoic acid derivative is then subjected to electrophilic nitration. The interplay of the activating methyl group and the deactivating fluoro and carboxyl groups directs the incoming nitro group to the desired C4 position.

-

Nitro Group Reduction: The final step involves the reduction of the nitro intermediate to the target primary amine, this compound, using catalytic hydrogenation.

This approach provides a logical and controllable pathway to the target molecule, overcoming the challenges of isomer formation often encountered in the direct functionalization of substituted toluenes.

Overall Synthetic Workflow

The entire synthesis can be visualized as a linear progression from the starting material to the final product.

Caption: Overall three-step synthesis pathway.

Step 1: Synthesis of 2-Fluoro-3-methylbenzoic Acid

Theoretical Background

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings.[2] It utilizes a directing metalation group (DMG) that coordinates with an organolithium reagent, enhancing the acidity of the proton at the adjacent ortho position.[3] In this synthesis, the fluorine atom of m-fluorotoluene, though a moderate DMG, effectively directs the lithiation to the C2 position. The resulting aryllithium intermediate is a potent nucleophile that readily reacts with electrophiles.[2][4] By quenching the reaction with solid carbon dioxide (dry ice), a carboxylate salt is formed, which upon acidic workup yields the desired 2-fluoro-3-methylbenzoic acid.[5][6]

Reaction Scheme

Caption: Step 1: Carboxylation of m-fluorotoluene.

Experimental Protocol

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 200 mL).

-

Add N,N,N',N'-tetramethylethylenediamine (TMEDA, 13.9 g, 120 mmol) and m-fluorotoluene (11.0 g, 100 mmol) to the flask.

-

Cool the stirred solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.6 M in hexanes, 75 mL, 120 mmol) dropwise via a syringe, ensuring the internal temperature remains below -70 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for 2 hours.

-

In a separate beaker, crush a sufficient amount of dry ice (solid CO2, approx. 100 g) into a fine powder.

-

Rapidly transfer the reaction mixture via cannula into the beaker containing the crushed dry ice with vigorous stirring. A thick white slurry will form.

-

Allow the mixture to warm to room temperature, which will cause the excess CO2 to sublime.

-

Add 100 mL of water to the residue and stir until all solids dissolve.

-

Transfer the solution to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material. Discard the organic layers.

-

Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid (HCl). A white precipitate will form.

-

Collect the solid product by vacuum filtration, wash with cold water (3 x 30 mL), and dry under vacuum to yield 2-fluoro-3-methylbenzoic acid.

Data Summary: Step 1

| Parameter | Value |

| Starting Material | m-Fluorotoluene |

| Key Reagents | n-BuLi, TMEDA, CO2 |

| Solvent | THF |

| Temperature | -78 °C to RT |

| Reaction Time | ~4 hours |

| Expected Yield | 75-85% |

| Appearance | White solid |

Step 2: Nitration of 2-Fluoro-3-methylbenzoic Acid

Theoretical Background

Electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the ring. In 2-fluoro-3-methylbenzoic acid, we have three substituents to consider:

-

-CH₃ (methyl): An activating, ortho, para-director.

-

-F (fluoro): A deactivating, ortho, para-director.

-

-COOH (carboxyl): A strongly deactivating, meta-director.